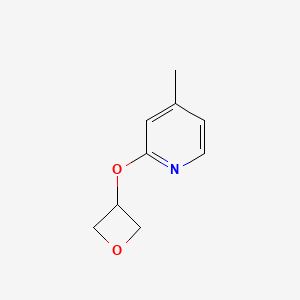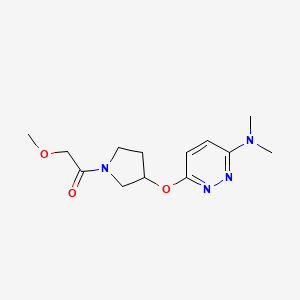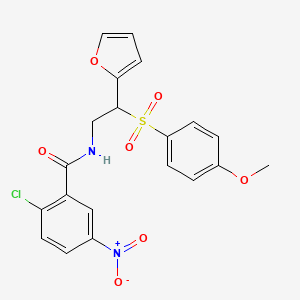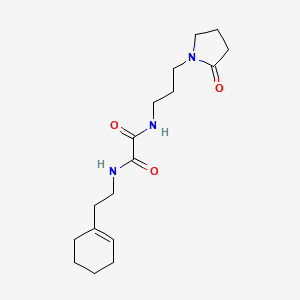
N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine” is a compound that is structurally related to tyrosine kinase inhibitors such as nilotinib and imatinib . It is synthesized using processes and intermediates that are useful for the synthesis of these inhibitors .
Synthesis Analysis
The synthesis of this compound involves the use of key intermediates and a divergent synthesis method that makes use of a Curtius rearrangement . In one study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of this compound is related to that of nilotinib and imatinib, which are first and second generation Bcr-Abl tyrosine kinase inhibitors . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of a Curtius rearrangement . In addition, the synthesis of novel derivatives of this compound was catalyzed by magnesium oxide nanoparticles .Wissenschaftliche Forschungsanwendungen
Anticancer Drug Synthesis
N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine derivatives show potential in anticancer drug synthesis. Cortés-García et al. (2016) synthesized a series of compounds structurally similar to potent anticancer drugs like imatinib, exhibiting potential cytotoxicity and tyrosine-kinase inhibitory properties (Cortés-García et al., 2016).
Molecular Structure Analysis
Studies on the molecular structures of derivatives related to this compound, like the analysis by Kovalevsky et al. (1998), contribute to understanding spatial structures and reactivities of monomer units in polymers (Kovalevsky et al., 1998).
Synthesis of Conducting Copolymers
Electrochemical copolymerizations of derivatives like N1,N2-bis(thiophen-3-ylmethylene)benzene-1,2-diamine, a related compound, have been explored for applications in conducting polymers. This research, such as the work by Turac et al. (2014), contributes to the development of materials for electronics (Turac et al., 2014).
Development of Hole Transporting Materials
Research into the synthesis and properties of polyimides derived from related compounds has implications for the development of hole transporting materials in organic light emitting diodes (OLEDs). Studies like those by Iqbal et al. (2016) contribute to advancements in OLED technology (Iqbal et al., 2016).
Ligand Synthesis in Catalytic Studies
Derivatives of this compound are also used in the synthesis of ligands for catalytic studies. Rezaeivala et al. (2021) utilized similar compounds in investigating the stability and thermodynamic properties of complexes, contributing to the field of catalysis (Rezaeivala et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-N-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-17-14(19-13-4-2-12(16)3-5-13)10-15(18-11)20-6-8-21-9-7-20/h2-5,10H,6-9,16H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVOREWGNIZQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-2-((4-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2437040.png)



![N-[1-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2437050.png)



![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)
![3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2437057.png)

![N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide](/img/structure/B2437061.png)

